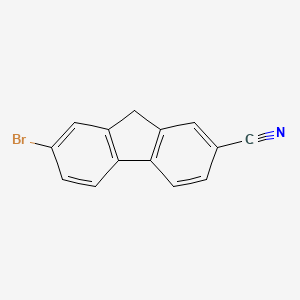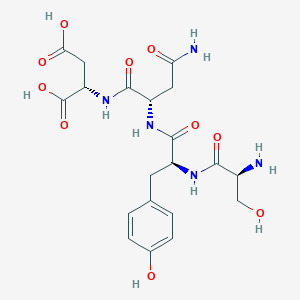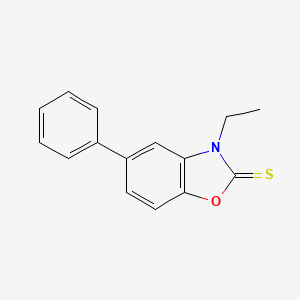
7-bromo-9H-fluorene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H8BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9H-fluorene-2-carbonitrile typically involves the bromination of 9H-fluorene-2-carbonitrile. One common method is the reaction of 9H-fluorene-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 7-amino-9H-fluorene-2-carbonitrile or 7-alkoxy-9H-fluorene-2-carbonitrile.
Oxidation: Formation of 7-bromo-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 7-bromo-9H-fluorene-2-amine.
Aplicaciones Científicas De Investigación
7-bromo-9H-fluorene-2-carbonitrile has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Polymer Chemistry: Utilized in the synthesis of conjugated polymers for advanced material applications.
Mecanismo De Acción
The mechanism of action of 7-bromo-9H-fluorene-2-carbonitrile depends on its specific application. In organic electronics, its role as a semiconductor involves the transfer of electrons through its conjugated system. The bromine and cyano groups influence the electronic properties, enhancing charge transport and stability. In medicinal chemistry, the compound’s reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and electronic properties.
7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile: Contains additional phenyl groups, affecting its solubility and application in materials science.
7-bromo-9,9-dihexyl-9H-fluorene-2-carbonitrile: Features hexyl groups, enhancing its use in organic electronics due to improved solubility and film-forming properties .
Uniqueness
7-bromo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with tailored functionalities.
Propiedades
Fórmula molecular |
C14H8BrN |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
7-bromo-9H-fluorene-2-carbonitrile |
InChI |
InChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2 |
Clave InChI |
QTTRBYYVZGRWMT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)


![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)






